3,3-difluorocyclobutane-1-carboxamide
Description
Significance in Organic Synthesis and Drug Discovery
Fluorinated cyclobutane (B1203170) derivatives, including 3,3-difluorocyclobutane-1-carboxamide, are increasingly recognized for their value in organic synthesis. The presence of the compact and conformationally constrained cyclobutane ring provides a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements. openmedicinalchemistryjournal.comresearchgate.net This is particularly advantageous in drug design, where precise interaction with biological targets is paramount.
The introduction of a gem-difluoro group at the 3-position of the cyclobutane ring has profound effects on the molecule's properties. These effects are a cornerstone of its utility in drug discovery. nih.gov The high electronegativity of fluorine atoms can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation. mdpi.com This often leads to improved metabolic stability and bioavailability of drug candidates. For instance, replacing a metabolically vulnerable methylene (B1212753) group with a difluoromethylene group can prevent enzymatic oxidation. nih.gov
Furthermore, the 3,3-difluoro-substituted cyclobutane moiety can act as a bioisostere for other chemical groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The 3,3-difluorocyclobutyl group can mimic other cyclic systems or even acyclic fragments, offering a novel way to explore the chemical space around a pharmacophore. acs.org
The synthesis of this compound is often achieved as an intermediate in the preparation of 3,3-difluorocyclobutane carboxylic acid. One reported synthetic route involves the hydrolysis of 3,3-difluorocyclobutanecarbonitrile, where the carboxamide is formed and subsequently hydrolyzed to the carboxylic acid upon heating. researchgate.net
Table 1: Physicochemical Properties of 3,3-Difluorocyclobutane Derivatives and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 86770-82-3 | C5H7F2NO | 135.11 |
| 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 | C5H6F2O2 | 136.09 |
| 3,3-Difluorocyclobutane-1-carbaldehyde | 1246765-49-0 | C5H6F2O | 120.10 |
| 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | 827032-80-4 | C6H6F2O4 | 180.11 |
This table presents basic physicochemical data for this compound and related derivatives for comparative purposes.
Historical Context of Cyclobutane-Containing Molecules in Chemical Biology
The journey of cyclobutane in the realm of chemical biology is a fascinating narrative that begins with its initial synthesis in 1907. nih.gov For a considerable period, cyclobutane and its derivatives were primarily of academic interest due to their inherent ring strain, which was thought to limit their stability and utility. The cyclobutane ring possesses a strain energy of 26.3 kcal/mol, making it significantly more strained than cyclopentane (B165970) or cyclohexane. nih.gov
However, the perception of cyclobutanes began to shift with the discovery of naturally occurring molecules containing this four-membered ring. Though relatively rare, these natural products demonstrated that the cyclobutane motif could be a stable and biologically relevant structural element. openmedicinalchemistryjournal.comnih.gov One of the earliest and most notable examples is sceptrin (B1680891), an antimicrobial agent isolated from the marine sponge Agelas sceptrum. openmedicinalchemistryjournal.comnih.gov The discovery of sceptrin highlighted the potential for cyclobutane-containing compounds to exhibit potent biological activities.
Another significant area where cyclobutanes made an early mark in chemical biology is in the study of DNA damage. The ultraviolet (UV) irradiation of DNA can lead to the formation of cyclobutane pyrimidine (B1678525) dimers, where adjacent pyrimidine bases become covalently linked through a cyclobutane ring. openmedicinalchemistryjournal.comnih.gov This discovery was crucial in understanding the mechanisms of DNA damage and repair.
Over the last few decades, the use of cyclobutane-containing molecules as synthetic intermediates and as core components of bioactive compounds has grown exponentially. openmedicinalchemistryjournal.comnih.gov This has been driven by the development of new synthetic methodologies that allow for the controlled and efficient construction of the cyclobutane ring. Today, cyclobutane derivatives are integral to many areas of chemical biology and medicinal chemistry, serving as rigid scaffolds, conformational locks, and unique pharmacophoric elements. nih.gov
Table 2: Early Examples of Bioactive Cyclobutane-Containing Molecules
| Compound Name | Source/Origin | Biological Activity/Significance |
| Sceptrin | Marine Sponge (Agelas sceptrum) | Antimicrobial |
| Cyclobutane Pyrimidine Dimers | UV-irradiated DNA | DNA damage and repair studies |
| Pipercyclobutanamides A and B | Fruits of Piper nigrum | Inhibitors of cytochrome P450 2D6 |
| Lannotinidines F and E | Club moss (Lycopodium annotinum) | Potential neurotrophic factor biosynthesis enhancement |
| 2,4-Methanoproline | Seeds of Ateleia herbert smithii | Insect repellent/antifeedant activity |
This table provides a snapshot of some early and significant cyclobutane-containing molecules and their roles in chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluorocyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXCRGEZCMEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3,3 Difluorocyclobutane 1 Carboxamide
Construction of the 3,3-Difluorocyclobutane Ring System
The introduction of a gem-difluoro moiety into a cyclobutane (B1203170) ring presents unique synthetic challenges but also offers the potential to modulate the physicochemical properties of molecules for pharmaceutical applications. The following sections detail the primary methodologies for constructing the 3,3-difluorocyclobutane framework.
[2+2] Cycloaddition Approaches to gem-Difluorocyclobutanes
[2+2] cycloaddition reactions represent a powerful and convergent method for the formation of cyclobutane rings. This approach involves the reaction of two doubly bonded molecules to form a four-membered ring. In the context of 3,3-difluorocyclobutanes, this typically involves the cycloaddition of a fluoroalkene with another alkene.
Photo-induced [2+2] cycloadditions are a classic and effective method for the synthesis of cyclobutane rings. These reactions are typically initiated by the photoexcitation of one of the alkene components, which then reacts with a ground-state alkene to form the cyclobutane product. The reaction can proceed through either a singlet or triplet excited state, often influencing the stereochemical outcome.
The direct photochemical [2+2] cycloaddition of 1,1-difluoroethene with various alkenes provides a direct route to 3,3-difluorocyclobutane derivatives. The reaction is often carried out by irradiating a mixture of the reactants with a UV light source. The efficiency and selectivity of the reaction can be influenced by factors such as the choice of solvent, the concentration of the reactants, and the presence of photosensitizers.
| Entry | Alkene Partner | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ethylene (B1197577) | 3,3-Difluorocyclobutane | - | - |
| 2 | Propylene | 1-Methyl-3,3-difluorocyclobutane | - | - |
| 3 | Cyclopentene | 6,6-Difluorobicyclo[3.2.0]heptane | Good | - |
| 4 | Acrylonitrile | 3,3-Difluorocyclobutane-1-carbonitrile | Moderate | - |
Data in the table is illustrative and based on general outcomes of photo-induced [2+2] cycloadditions.
Transition metal catalysis offers a powerful alternative to photochemical methods for promoting [2+2] cycloaddition reactions. These reactions can often be performed under milder conditions and can exhibit different chemo-, regio-, and stereoselectivities compared to their photochemical counterparts. Various transition metals, including iron, copper, and palladium, have been shown to catalyze the [2+2] cycloaddition of alkenes.
In the context of synthesizing 3,3-difluorocyclobutanes, a metal catalyst can facilitate the reaction between a fluoroalkene and another olefin. The mechanism often involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to afford the cyclobutane product. The choice of metal and ligand is crucial for achieving high yields and selectivities.
| Entry | Fluoroalkene | Alkene Partner | Catalyst System | Product | Yield (%) |
| 1 | 1,1-Difluoroethene | Styrene | Fe(acac)₂ / Ligand | 1-Phenyl-3,3-difluorocyclobutane | Moderate |
| 2 | 1,1-Difluoroethene | Norbornene | Cu(OTf)₂ / Ligand | 3,3-Difluorotricyclo[4.2.1.0²⁵]nonane | Good |
| 3 | CF₂=CCl₂ | Acrylonitrile | - | 2,2-Dichloro-3,3-difluorocyclobutane-1-carbonitrile | Moderate |
Data in the table is illustrative and based on general outcomes of metal-catalyzed [2+2] cycloadditions.
The development of asymmetric [2+2] cycloaddition reactions is of great importance for the synthesis of enantiomerically enriched cyclobutane derivatives. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral substrates.
In a chiral catalyst-controlled reaction, a chiral Lewis acid or transition metal complex is used to create a chiral environment around the reacting alkenes, thereby inducing enantioselectivity. Chiral Lewis acids can coordinate to one of the alkene partners, lowering its LUMO and directing the approach of the other alkene from a specific face.
Alternatively, a chiral auxiliary can be temporarily attached to one of the alkene substrates. The steric and electronic properties of the auxiliary can effectively shield one face of the alkene, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary provides the enantiomerically enriched cyclobutane product.
| Entry | Alkene 1 | Alkene 2 | Method | Product | Diastereomeric/Enantiomeric Excess |
| 1 | Acrylate with chiral auxiliary | 1,1-Difluoroethene | Diastereoselective cycloaddition | Chiral 3,3-difluorocyclobutane-1-carboxylate | High de |
| 2 | Styrene | 1,1-Difluoroethene | Chiral Lewis Acid Catalyst | Enantioenriched 1-phenyl-3,3-difluorocyclobutane | Moderate to high ee |
Data in the table is illustrative and based on general strategies for chiral cycloadditions.
Ring Closure Protocols for Fluorinated Cyclobutanes
Intramolecular cyclization reactions provide a powerful strategy for the construction of cyclic systems, including fluorinated cyclobutanes. These methods involve the formation of a new bond between two atoms within the same molecule to close a ring.
One notable ring closure protocol is ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, such as ethylene, which drives the reaction to completion. nih.govcaltech.edusigmaaldrich.compsu.edu For the synthesis of a 3,3-difluorocyclobutene, a precursor containing a gem-difluoro group and two terminal double bonds at appropriate positions would be required. Subsequent hydrogenation of the resulting cyclobutene (B1205218) would yield the desired 3,3-difluorocyclobutane ring. nih.gov The presence of the gem-difluoro moiety can influence the efficiency of the RCM reaction. nih.gov
| Entry | Diene Precursor | Catalyst | Product | Yield (%) |
| 1 | 4,4-Difluoro-1,6-heptadiene | Grubbs' Catalyst | 3,3-Difluorocyclopentene | Good |
| 2 | Allyl (2,2-difluoropent-4-en-1-yl)amine | Grubbs' Catalyst | 5,5-Difluoro-3-azabicyclo[4.1.0]hept-1-ene | Moderate |
Data in the table is illustrative and based on the application of RCM for the synthesis of fluorinated cyclic systems.
Migratory Gem-Difluorination Strategies
Migratory gem-difluorination reactions have emerged as an innovative approach for the synthesis of gem-difluorinated carbocycles. These reactions often involve a skeletal rearrangement where a gem-difluoro group is installed concurrently with a ring expansion or contraction.
A notable example is the migratory gem-difluorination of methylenecyclopropanes (MCPs). acs.orgnih.govfigshare.com In this strategy, the treatment of an aryl-substituted methylenecyclopropane (B1220202) with a fluorine source, such as Selectfluor® in the presence of pyridine-HF, leads to a Wagner-Meerwein-type rearrangement. acs.orgnih.govfigshare.com This process results in the expansion of the three-membered ring to a four-membered ring with the concomitant introduction of a gem-difluoro group, affording 2-aryl-3,3-difluorocyclobutanes. acs.orgnih.govfigshare.com This method provides a convenient route to substituted 3,3-difluorocyclobutanes from readily available starting materials. acs.orgnih.govfigshare.com
| Entry | Methylenecyclopropane Substrate | Fluorinating Agent | Product | Yield (%) |
| 1 | 1-Phenyl-2-methylenecyclopropane | Selectfluor / Py-HF | 1-(3,3-Difluorocyclobutyl)benzene | 75 |
| 2 | 1-(4-Methoxyphenyl)-2-methylenecyclopropane | Selectfluor / Py-HF | 1-(3,3-Difluorocyclobutyl)-4-methoxybenzene | 82 |
| 3 | 1-(4-Chlorophenyl)-2-methylenecyclopropane | Selectfluor / Py-HF | 1-Chloro-4-(3,3-difluorocyclobutyl)benzene | 78 |
Data adapted from research on migratory gem-difluorination of methylenecyclopropanes. acs.orgnih.govfigshare.com
Hydroboration and Hydrodefluorination Approaches
Recent advancements in synthetic chemistry have provided novel pathways to functionalized difluorocyclobutanes through hydroboration and subsequent transformations. A notable strategy involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govresearchgate.net This method utilizes pinacolborane (HBPin) to introduce a boron moiety with high regio- and enantioselectivity, leading to the formation of chiral gem-difluorinated α-boryl cyclobutanes. nih.govresearchgate.net These borylated intermediates are versatile building blocks for a variety of enantioenriched fluorinated cyclobutane derivatives. nih.govresearchgate.net
Following the hydroboration step, a formal hydrodefluorination can be achieved. The addition of a base, and in some cases a palladium catalyst, to the chiral gem-difluorinated α-boryl cyclobutane intermediate results in the formation of a monofluorinated cyclobutene, with the four-membered ring structure preserved. nih.govresearchgate.net This two-step process, beginning with a highly selective asymmetric hydroboration, provides a powerful tool for accessing diverse and specifically functionalized fluorinated cyclobutanes. nih.govresearchgate.net
Functionalization and Derivatization of the Cyclobutane Core
The direct synthesis of 3,3-difluorocyclobutane-1-carboxamide can be achieved from its corresponding carboxylic acid precursor, 3,3-difluorocyclobutane-1-carboxylic acid. Standard amidation procedures, which involve the activation of the carboxylic acid, are commonly employed. researchgate.netmdpi.com These methods typically utilize coupling agents to facilitate the formation of the amide bond with an amine. researchgate.net
An alternative route to the carboxamide involves the hydrolysis of 3,3-difluorocyclobutane-1-carbonitrile. In one reported synthesis of the carboxylic acid, the carboxamide was observed as a stable intermediate. nih.gov The hydrolysis of the nitrile with aqueous sodium hydroxide (B78521) in methanol (B129727) at room temperature, followed by heating, ultimately yields the carboxylic acid. nih.gov However, prolonged reaction at room temperature is necessary to ensure the conversion to the carboxamide, which is then hydrolyzed to the acid upon heating. nih.gov This indicates that by carefully controlling the reaction conditions, specifically avoiding elevated temperatures, the carboxamide can be isolated as the primary product from the nitrile.
| Starting Material | Reagents | Product | Reference |
| 3,3-Difluorocyclobutane-1-carboxylic acid | Amine, Coupling Agent | This compound | researchgate.netmdpi.com |
| 3,3-Difluorocyclobutane-1-carbonitrile | aq. NaOH, MeOH (room temp.) | This compound | nih.gov |
Biocatalysis offers a green and highly selective alternative for amide bond formation. Lipases, a class of enzymes that function under mild conditions, have demonstrated efficacy in catalyzing the formation of amide bonds. acs.org These enzymes are known for their stability and can be utilized on an industrial scale. mdpi.com For instance, Candida antarctica lipase (B570770) B (CAL-B) is a well-known catalyst for amide synthesis. acs.org
While direct enzymatic amidation of 3,3-difluorocyclobutane-1-carboxylic acid has not been extensively documented, the principles of lipase-catalyzed synthesis are applicable. acs.org Lipases can catalyze the reaction between a carboxylic acid or its ester derivative and an amine to form the corresponding amide. acs.org The application of lipases, such as lipase PSIM from Burkholderia cepasia, has been successful in the synthesis of other fluorinated organic molecules, demonstrating the potential for these enzymes to tolerate fluorinated substrates. mdpi.comnih.gov The chemoselectivity of lipases would be particularly advantageous, minimizing the need for protecting groups and reducing waste streams. acs.org
The development of enantioselective methods to access chiral 3,3-difluorocyclobutane derivatives is crucial for their application in medicinal chemistry. A key strategy for achieving this is through the asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govresearchgate.net By employing a rhodium catalyst with a chiral ligand, the hydroboration proceeds with high levels of regio- and enantioselectivity. nih.govresearchgate.net
This process yields chiral gem-difluorinated α-boryl cyclobutanes, which serve as versatile synthetic intermediates. nih.govresearchgate.net These chiral building blocks can then be converted into a range of enantioenriched fluorinated cyclobutane derivatives, including the precursors to this compound. nih.govresearchgate.net The ability to control the stereochemistry at this early stage is a significant advancement in the synthesis of optically active fluorinated cyclobutanes.
| Approach | Catalyst/Reagent | Key Intermediate | Outcome | Reference |
| Asymmetric Hydroboration | Rhodium catalyst, Chiral ligand, HBPin | Chiral gem-difluorinated α-boryl cyclobutane | High regio- and enantioselectivity | nih.govresearchgate.net |
Stereoselective Synthesis of this compound Stereoisomers
Diastereoselective Control
The stereochemistry of substituents on a cyclobutane ring significantly influences the molecule's biological activity and physicochemical properties. While this compound itself does not have stereocenters, diastereoselective control becomes crucial when additional substituents are present on the cyclobutane ring. Research into the diastereoselective synthesis of substituted cyclobutane derivatives provides a foundation for potential strategies to control the stereochemistry of analogs of this compound.
Methodologies for achieving diastereoselectivity in cyclobutane synthesis often rely on catalyst-controlled reactions. For instance, the regiodivergent α- and β'-selective hydrophosphination of acyl bicyclo[1.1.0]butanes has been demonstrated to produce multi-substituted cyclobutanes with high diastereoselectivity. Utilizing a copper(I) catalytic system can lead to α-selective nucleophilic addition, yielding 1,1,3-functionalized cyclobutanes predominantly as single diastereoisomers. In contrast, a copper(II) catalytic system can facilitate a β'-selective pathway to produce 1,2,3-trisubstituted variants with a diastereomeric ratio (d.r.) of up to >20:1. While not directly applied to this compound, these catalyst systems offer a potential strategy for controlling stereochemistry in related substituted systems.
The synthesis of cis- and trans-isomers of other functionalized cyclobutanes, such as 3-fluorocyclobutanecarboxylic acid and various cyclobutylamines, has been explored, indicating that stereochemical outcomes can be directed through the choice of synthetic route and reagents. These approaches, while not directly involving this compound, lay the groundwork for developing diastereoselective syntheses of its more complex, substituted derivatives.
Large-Scale and Multigram Synthesis Considerations
The successful transition of a synthetic route from laboratory scale to multigram or even kilogram production requires careful consideration of factors such as cost, safety, efficiency, and scalability of each step. For this compound, the large-scale synthesis would logically proceed through its corresponding carboxylic acid or ester, for which scalable syntheses of key precursors have been reported.
A common and convenient synthetic intermediate for various 3,3-difluorocyclobutyl-substituted building blocks is ethyl 3,3-difluorocyclobutanecarboxylate. enamine.net An approach to multigram synthesis of this and other related compounds has been described, highlighting its utility as a versatile precursor. enamine.net
The synthesis of key precursors for difluorocyclobutane rings has been successfully scaled to hundreds of grams. For example, the synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, a precursor for spirocyclic compounds, starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This starting material can be deoxofluorinated on a kilogram scale using reagents like Morph-DAST to produce diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate. Subsequent reduction with lithium aluminum hydride (LiAlH4) on a large scale yields (3,3-difluorocyclobutane-1,1-diyl)dimethanol. These examples demonstrate the feasibility of producing key difluorocyclobutane intermediates in significant quantities.
The general synthetic pathway to this compound on a large scale would likely involve the following key transformations, with specific considerations for scalability:
| Step | Reaction | Reagents & Conditions | Scale-Up Considerations |
| 1 | Deoxofluorination | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, Morph-DAST, CH2Cl2 | Handling of large volumes of chlorinated solvents; management of exothermic reactions; purification of the difluorinated product on a large scale. |
| 2 | Reduction & Decarboxylation | Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate, LiAlH4, THF | Safe handling of pyrophoric LiAlH4 on a large scale; control of hydrogen gas evolution; management of large volume work-ups. Subsequent steps to convert the resulting diol to the mono-carboxylic acid would be necessary. |
| 3 | Amidation | 3,3-Difluorocyclobutane-1-carboxylic acid or its ester derivative, Aminating agent (e.g., ammonia (B1221849), or coupling reagents with an ammonia source) | Choice of amidation method (e.g., acid chloride, coupling agents) for cost-effectiveness and efficiency at scale; control of reaction temperature and pressure; purification of the final amide product. |
The conversion of the carboxylic acid or ester to the final carboxamide is a standard transformation. On a large scale, this could be achieved through the formation of an acid chloride followed by reaction with ammonia, or by using common amide coupling reagents. The choice of method would depend on factors such as cost, atom economy, and ease of purification.
Chemical Transformations and Reactivity Profile of the 3,3 Difluorocyclobutane 1 Carboxamide Scaffold
Reactivity of the Cyclobutane (B1203170) Ring System
The reactivity of the 3,3-difluorocyclobutane core is dominated by the inherent strain of the four-membered ring and the powerful influence of the gem-difluoro substitution. These fluorine atoms increase ring strain and weaken the opposing C1-C2 bond, making the scaffold susceptible to specific ring-opening reactions.
Ring-Opening Reactions and Mechanistic Pathways
The introduction of gem-difluoro substituents on a cyclobutane ring introduces significant strain, which can be released through ring-opening reactions under various conditions. d-nb.info The mechanistic pathways for these transformations are diverse and can be influenced by thermal, photochemical, or chemical induction.
Analogous to the well-studied chemistry of gem-difluorocyclopropanes, the 3,3-difluorocyclobutane ring is expected to undergo ring-opening through several mechanisms. d-nb.inforsc.org The weakening of the carbon-carbon bond opposite the CF2 group is a key factor that facilitates cleavage. d-nb.info Radical ring-opening polymerization is one potential pathway, providing a route to fluorinated polymers. d-nb.info
Acid-catalyzed ring-opening provides another strategic approach. For instance, studies on gem-difluorocyclopropyl ketones and acetals have shown that acidic conditions can promote ring cleavage to form fluorinated acyclic or heterocyclic products. beilstein-journals.org Similarly, the 3,3-difluorocyclobutane ring could be opened by treatment with acids, potentially leading to fluorinated linear chains. The reaction mechanism likely involves protonation followed by cleavage of the strained ring to relieve ring strain and form a stabilized carbocation intermediate.
Mechanochemical force can also be a tool to induce specific ring-opening pathways. Studies on cyclobutene (B1205218) have demonstrated that the application of external force can circumvent the Woodward-Hoffmann rules, allowing for disrotatory ring-opening under conditions that would thermally favor a conrotatory pathway. illinois.edu This suggests that mechanical stress could selectively break bonds in the 3,3-difluorocyclobutane system, offering a unique method of controlled transformation. Furthermore, catalytic methods for the oxidative ring-opening of cyclopropanes to yield 1,3-difunctionalized products have been developed, suggesting that similar strategies could be applied to the difluorocyclobutane scaffold. nih.gov
| Substrate Type | Reaction Conditions | Product Type | Mechanistic Insight | Reference |
|---|---|---|---|---|
| gem-Difluorocyclopropyl Ketones | Acidic conditions | 3-Bromo-2,2-difluoropropyl Ketones | Acid-mediated cleavage of the C-C bond opposite the CF2 group. | beilstein-journals.org |
| Substituted Cyclopropanes | Aryl iodide catalyst, Selectfluor | 1,3-Difluoro compounds | Catalytic oxidative ring-opening. | nih.gov |
| gem-Difluorovinylcyclopropane | Thermal (Radical initiator) | Fluoropolymers | Radical Ring-Opening Polymerization (RROP) via cleavage of the strained ring. | d-nb.info |
| Benzocyclobutene (in polymer) | Sonication (Mechanochemical force) | Disrotatory ring-opened product | Force-induced circumvention of Woodward-Hoffmann rules. | illinois.edu |
Cycloaddition Reactions and Annulation Strategies
While ring-opening reactions leverage the strain of the cyclobutane ring, cycloaddition and annulation strategies utilize the scaffold as a rigid core for constructing more complex molecular architectures. The 3,3-difluorocyclobutane-1-carboxamide can serve as a building block in these transformations.
Transition metal catalysis can unlock novel cycloaddition pathways. For example, gem-difluorinated cyclobutane derivatives can be used as synthons for cycloaddition reactions, providing a strategy for synthesizing other carbocyclic molecules. researchgate.net Annulation strategies, which involve the formation of a new ring fused to an existing one, are powerful methods for building polycyclic systems. researchgate.net Aza-[3+3] annulation, for instance, has been used to fuse six-membered rings onto aromatic substrates. researchgate.net Similar strategies could be envisioned starting from the this compound scaffold, where the carboxamide or a derivative thereof participates in the ring-forming reaction.
The reactivity of related strained fluorinated systems provides further insight. gem-Difluorocyclopropenes have been shown to readily participate in [3+2] cycloaddition reactions with dipoles like azomethine ylides, yielding novel fluorinated heterocyclic scaffolds such as 3-azabicyclo[3.1.0]hexanes. nih.gov By analogy, if unsaturation were introduced into the 3,3-difluorocyclobutane ring to form a cyclobutene, it would become a potent dienophile or dipolarophile for various cycloaddition reactions.
| Reaction Type | Reactants | Product | Key Feature | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | gem-Difluorocyclopropenes + Azomethine ylides | Fluorine-containing 3-azabicyclo[3.1.0]hexanes | Exploits reactivity of strained, fluorinated alkene. | nih.gov |
| [3+3] Annulation | 2-Arylacetamides + 2-Fluorobenzaldehyde derivatives | Quinolin-2(1H)-ones | Domino reaction sequence to build a fused ring. | researchgate.net |
| [4+2] Annulation | 2,3-Dioxopyrrolidines + 3-Alkylidene oxindoles | Fused tricyclic pyran derivatives | Substrate-controlled regiodivergent synthesis. | nih.gov |
Transformations of the Carboxamide Moiety
The carboxamide group is a highly stable but synthetically versatile functional group. A wide array of transformations can be performed on this moiety, ranging from reduction to various functionalization reactions at the alpha-carbon or on the ring itself via directed C-H activation.
Reductive Functionalization of Carboxamides
The reduction of carboxamides can lead to a variety of important chemical building blocks, including amines, aldehydes, and alcohols. rsc.org However, the intrinsic stability of the amide bond makes chemoselective transformation challenging, often requiring harsh reagents like lithium aluminum hydride (LiAlH4), which lack functional group tolerance. rsc.org
Modern synthetic methods have enabled more controlled reductions. A key strategy is "reductive functionalization," which involves a controlled single hydride delivery to the amide carbonyl, forming a hemiaminal or related intermediate. ntu.edu.sg This intermediate can then be trapped in situ by a nucleophile, leading to the formation of α-branched amines. This process avoids over-reduction to the amine. Transition-metal-catalyzed hydrosilylation is a particularly effective method for the initial controlled reduction, offering superior functional group compatibility compared to traditional metal hydrides. ntu.edu.sg
Applying these methods to this compound could yield a range of valuable products. Full reduction would provide (3,3-difluorocyclobutyl)methanamine, while partial reduction could furnish 3,3-difluorocyclobutane-1-carbaldehyde. Reductive functionalization protocols would allow for the introduction of various carbon or heteroatom nucleophiles at the carbon of the original carbonyl group. ntu.edu.sg
| Initiation Method | Key Intermediate | Nucleophiles | Final Product | Reference |
|---|---|---|---|---|
| Controlled Hydride Reduction (e.g., Schwartz's reagent) | Iminium ion | Neutral carbon nucleophiles (e.g., silyl (B83357) enol ethers) | α-Branched amines | ntu.edu.sg |
| Metal-Catalyzed Hydrosilylation (e.g., Ir-catalyzed) | O-silylated hemiaminal | Carbon, phosphorus nucleophiles | α-Branched amines, α-aminophosphonates | ntu.edu.sg |
| Stoichiometric Aluminum Hydrides (cryogenic) | Tetrahedral anionic carbinol amine | Cyanide | α-Amino nitriles | ntu.edu.sg |
α-Functionalization of the Carboxamide Group
The carbon atom of the cyclobutane ring that is alpha to the carboxamide group is activated for deprotonation. The resulting enolate can act as a nucleophile, allowing for the introduction of various substituents at this position. This strategy is a cornerstone of organic synthesis for modifying carbonyl-containing compounds. researchgate.net
The feasibility of this approach on the 3,3-difluorocyclobutane scaffold is supported by related transformations. For instance, the palladium-catalyzed α-arylation of a difluorocyclobutane ester has been demonstrated, showcasing that C-C bond formation at the α-position is possible on this ring system. nih.gov Multicomponent reactions involving cyclic β-ketoamides have also been used to functionalize the α-position with alkyl halides under eco-friendly conditions, such as microwave or ultrasonic irradiation. researchgate.net Therefore, treatment of this compound with a suitable base followed by an electrophile (e.g., alkyl halides, aldehydes, or sources of "F+") is a viable pathway to 1,1-disubstituted 3,3-difluorocyclobutane derivatives.
Catalyst-Controlled Functionalization
The carboxamide group can serve as an effective directing group in transition-metal-catalyzed C-H functionalization reactions. This powerful strategy allows for the selective activation and modification of otherwise unreactive C-H bonds on the cyclobutane ring, providing a direct route to substituted derivatives with high regioselectivity. acs.org
The choice of metal catalyst is crucial and can completely switch the site of functionalization. In studies on 3-carboxamide indoles, for example, an Ir(III) catalyst promoted C-H functionalization at the C2 position, while a Rh(I) catalyst resulted in a translocation of the carboxamide group followed by functionalization at the C3 position. nih.govnih.govresearchgate.net This demonstrates an exquisite level of catalyst control over reaction outcomes.
For this compound, the amide group could direct a metal catalyst to activate the C-H bonds at the C2 and C4 positions of the cyclobutane ring. This would enable the direct installation of aryl, alkyl, or other functional groups, guided by the pre-existing stereocenter and the directing power of the amide. acs.org This approach bypasses the need for pre-functionalization and offers a highly efficient and atom-economical route to a diverse array of substituted difluorocyclobutane building blocks.
Chemical Reactivity Modulated by Fluorine Substituents
The introduction of a gem-difluoro group at the C3 position of the cyclobutane-1-carboxamide scaffold profoundly alters its electronic properties and, consequently, its chemical reactivity. The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect) that propagates through the strained four-membered ring. This electronic perturbation modulates the reactivity of the entire molecule, from the acidity of ring protons to the electrophilicity of the amide carbonyl carbon and the stability of potential reaction intermediates.
The primary influence of the CF2 moiety is the significant polarization of the C-F bonds, which depletes electron density from the C3 carbon. This effect is transmitted to the adjacent C2 and C4 carbons, making the protons attached to them more acidic than in a non-fluorinated cyclobutane ring. This heightened acidity makes the scaffold susceptible to elimination reactions under basic conditions, a reactivity pattern observed in the related compound, 3,3-difluorocyclobutanone, which shows a high sensitivity to elimination when treated with strongly basic nucleophiles like Grignard or organolithium reagents. nih.gov
Furthermore, the electron-withdrawing nature of the difluorinated ring structure has a significant impact on the acid-base properties of the functional groups attached to it. This modulation is a critical factor in determining the compound's behavior in chemical reactions.
A clear illustration of this electronic influence is seen in the acidity of the corresponding carboxylic acid and the basicity of the corresponding amine when compared to their non-fluorinated analogs. The gem-difluoro group significantly lowers the pKa of the carboxylic acid, making it a stronger acid. Conversely, it reduces the electron density on the nitrogen atom of the amine, rendering it less basic. researchgate.netnih.gov
| Compound | Functional Group | pKa Value | Effect of Fluorination |
|---|---|---|---|
| Cyclobutanecarboxylic acid | Carboxylic Acid | ~4.8 | Reference |
| 3,3-Difluorocyclobutanecarboxylic acid | Carboxylic Acid | 3.63 ± 0.40 (Predicted) | Increased Acidity |
| Cyclobutylamine | Amine (pKa of conjugate acid) | ~10.8 | Reference |
| 3-Fluorocyclobutylamine | Amine (pKa of conjugate acid) | ~10.0 | Decreased Basicity |
Data sourced from multiple references, with some values being predicted or based on closely related structures. researchgate.netchemicalbook.com
The electron-withdrawing effect of the CF2 group also enhances the electrophilicity of the amide's carbonyl carbon. This makes the carbonyl group a more potent target for nucleophilic attack compared to its non-fluorinated counterpart. However, this enhanced reactivity is balanced by the increased acidity of the ring protons, which can lead to competing deprotonation and elimination pathways, particularly with strong, sterically hindered bases.
The stability of potential reaction intermediates is another critical aspect modulated by the fluorine substituents. A carbocation formed at the C1 position of the cyclobutane ring is significantly destabilized by the powerful inductive effect of the CF2 group located two bonds away. masterorganicchemistry.comlibretexts.org This destabilization makes reaction pathways involving carbocationic intermediates, such as SN1-type substitutions, highly unfavorable. Research on 1-aryl-3,3-difluorocyclobutanols has shown that this destabilizing effect can be overcome by the presence of a strongly electron-donating group, such as an aryl ring, which can stabilize the positive charge through resonance. nih.gov For the this compound scaffold, however, the absence of such a stabilizing group means that C1 carbocation formation is energetically disfavored.
This effect is evident in the synthetic routes used to generate related structures. For example, the transformation of 3,3-difluorocyclobutane derivatives often proceeds through pathways that avoid the formation of an unstable carbocation on the ring. The synthesis of 3,3-difluorocyclobutylamine hydrochloride from benzyl (B1604629) (3,3-difluorocyclobutyl)carbamate utilizes a palladium-catalyzed hydrogenolysis, a reaction that proceeds without generating a carbocationic intermediate. chemicalbook.com
| Precursor | Reagents | Product | Yield | Reaction Type |
|---|---|---|---|---|
| Benzyl (3,3-difluorocyclobutyl)carbamate | H₂, 10% Pd/C, Methanol (B129727), then HCl | 3,3-Difluorocyclobutylamine hydrochloride | 85% | Hydrogenolysis of Carbamate |
| Benzyl 3,3-difluorocyclobutanecarboxylate | H₂, Pd/C, Ethanol | 3,3-Difluorocyclobutanecarboxylic acid | 90% | Hydrogenolysis of Benzyl Ester |
Table summarizing synthetic transformations of related 3,3-difluorocyclobutane derivatives. chemicalbook.comchemicalbook.com
Computational and Theoretical Investigations of 3,3 Difluorocyclobutane Systems
Quantum Chemical Calculations on Fluorine Substitution Effects
The introduction of fluorine atoms onto a cyclobutane (B1203170) ring induces significant changes in its electronic structure and energetics. Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have been instrumental in quantifying these effects.
Ab initio and DFT methods are the cornerstones of computational studies on fluorinated cyclobutanes. Methods like Møller-Plesset perturbation theory (MP2) and DFT with various functionals, such as B3LYP, are frequently employed to predict molecular geometries, vibrational frequencies, and energies. researchgate.net These calculations consistently show that the geminal difluoride substitution at the C3 position significantly alters the geometry of the cyclobutane ring compared to the parent hydrocarbon.
Table 1: Representative Theoretical Methods in Fluorinated Cyclobutane Studies
| Method | Typical Application | Key Insights Provided |
|---|---|---|
| DFT (e.g., B3LYP) | Geometry Optimization, Reaction Mechanisms | Equilibrium structures, transition states, reaction energetics nih.govnih.govbeilstein-journals.org |
| Ab Initio (e.g., MP2) | High-accuracy Energy Calculations | Conformational energy differences, strain energies researchgate.net |
| NBO Analysis | Electronic Structure Analysis | Hyperconjugative interactions, charge distribution beilstein-journals.orgnih.gov |
Fluorine substitution has a profound impact on the stability of the cyclobutane ring. Theoretical studies on fluorinated cyclopropanes and cyclobutanes reveal that geminal fluorination is a stabilizing feature. beilstein-journals.org This stabilization is largely attributed to stereoelectronic effects, such as anomeric-like hyperconjugation where the lone pairs of one fluorine atom donate electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF). beilstein-journals.org
In a quantum-chemical study on fluorinated cyclopropanes, isodesmic reactions showed that the formation of compounds with geminal fluorines is highly favored energetically. nih.govbeilstein-journals.org This effect is expected to be present in 3,3-difluorocyclobutane systems as well. DFT calculations predicted that while monofluorination can sometimes be destabilizing in small rings, gem-difluorination often leads to stabilization. researchgate.net Furthermore, the strain energy of the cyclobutane ring is also affected. For example, perfluorocyclobutane is computationally predicted to possess about 6 kcal/mol less strain than its non-fluorinated counterpart. nih.gov These energetic effects are critical for understanding the thermodynamic properties and reactivity of molecules like 3,3-difluorocyclobutane-1-carboxamide.
Mechanistic Elucidation of Reactions Involving Difluorocyclobutanes
Computational studies are invaluable for mapping the complex reaction pathways of fluorinated cyclobutanes. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.
Many synthetic routes to functionalized difluorocyclobutanes rely on catalysis. nih.govacs.org For instance, iron-catalyzed reactions of 3,3-difluorocyclobutanols involve the formation of a transient difluorocyclobutane carbocation. nih.gov Computational modeling can elucidate the structure of the transition state leading to this carbocation and analyze how the fluorine atoms influence its stability and subsequent reactions with nucleophiles. Similarly, in cycloaddition reactions used to form cyclobutane rings, DFT can be used to model the transition states and explain the observed regio- and stereoselectivity. researchgate.netacs.org These analyses often reveal subtle electronic and steric factors that govern the reaction outcome.
The highly electronegative fluorine atoms exert a strong inductive effect, significantly influencing the electron distribution in the cyclobutane ring and affecting its reactivity. This can alter reaction mechanisms compared to non-fluorinated analogues. For example, computational studies on the ring-opening of the cyclobutylcarbinyl radical showed that fluorine substitution modestly inhibits the reaction. nih.gov Conversely, the cyclization of certain fluorinated pentenyl radicals to form a cyclobutane ring was predicted to be significantly enhanced. nih.gov In reactions involving carbocation intermediates, the gem-difluoro group can destabilize an adjacent positive charge, thereby directing reaction pathways away from that center. nih.gov Computational studies have also been used to propose mechanisms for the formation of complex cyclobutanes from fluorinated precursors, involving steps like 1,3-dipolar cycloaddition, nitrogen extrusion, and dimerization. researchgate.netuni-muenchen.de
Conformational Analysis and Stereoelectronic Effects in Fluorinated Cyclobutanes
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. youtube.com The introduction of substituents, particularly electronegative fluorine atoms, has a significant impact on the ring's conformational preferences and the energy barrier to ring inversion.
Table 2: Calculated Conformational Data for Monofluorocyclobutane
Data derived from ab initio MP2(full)/6-311+G(d,p) calculations, illustrating the effect of substituent position on ring geometry. researchgate.net
| Parameter | Equatorial Conformer | Axial Conformer |
|---|---|---|
| Puckering Angle (°) | 37.4 | 20.7 |
| C-F Bond Length (Å) | 1.383 | 1.407 |
| Relative Energy (kJ/mol) | 0 (More Stable) | +5.93 |
Computational Modeling of Cyclobutane Ring Conformations
The cyclobutane ring is not planar and exists in puckered conformations to relieve ring strain. Computational modeling, often employing methods like density functional theory (DFT), is used to determine the geometry and relative energies of these conformers. For 3,3-difluorocyclobutane derivatives, the primary conformational feature is the degree of ring puckering.
Key parameters derived from computational models include the puckering angle, which quantifies the deviation from planarity, and the energy barriers between different puckered states. These calculations can reveal the most stable conformation and the flexibility of the ring system. Studies on similar fluorinated rings have shown that the introduction of fluorine can significantly influence these parameters. researchgate.net
Table 1: Calculated Conformational Data for a Model 3,3-Difluorocyclobutane System
| Conformer | Puckering Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (D) |
|---|---|---|---|
| Puckered | 25-30 | 0.00 | 2.5 - 3.0 |
| Planar (Transition State) | 0 | 1.0 - 1.5 | ~0 |
Role of Fluorine in Directing Conformation
The substitution of hydrogen atoms with fluorine has a profound impact on molecular conformation, and this is particularly true in cyclic systems. researchgate.netnih.gov In the 3,3-difluorocyclobutane moiety, the geminal difluoride substitution plays a critical role in determining the ring's preferred conformation.
Several electronic and steric factors contribute to this conformational preference:
Dipole-Dipole Interactions: The highly polar carbon-fluorine (C-F) bonds create significant local dipoles. The puckered conformation of the cyclobutane ring allows for an arrangement of these dipoles that minimizes electrostatic repulsion, thereby stabilizing the molecule.
Hyperconjugation: Stereoelectronic effects, such as hyperconjugation, can also play a role. Interactions between the C-F antibonding orbitals (σ*C-F) and adjacent C-C or C-H bonding orbitals can influence the torsional angles within the ring and contribute to the stability of a particular conformation.
Steric Effects: While fluorine has a relatively small van der Waals radius, the introduction of two fluorine atoms on the same carbon atom (geminal substitution) increases steric bulk compared to hydrogens. The puckering of the ring helps to alleviate steric strain between the fluorine atoms and adjacent substituents.
The interplay of these effects generally leads to a well-defined, puckered conformation for the 3,3-difluorocyclobutane ring. The specific puckering angle and the orientation of the carboxamide group will be a result of the complex balance between minimizing steric hindrance and optimizing electrostatic and stereoelectronic interactions.
Table 2: Summary of Fluorine's Influence on Conformation
| Interaction | Effect on Conformation |
|---|---|
| Dipole-Dipole Repulsion | Favors a puckered conformation to orient C-F bonds and minimize repulsion. |
| Hyperconjugation (e.g., σC-C → σ*C-F) | Can stabilize specific puckered conformations by optimizing orbital overlap. |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Difluorocyclobutane 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the structure of organic molecules. For 3,3-difluorocyclobutane-1-carboxamide, both ¹H and ¹⁹F NMR would be critical for confirming its molecular structure.
¹H and ¹⁹F NMR for Structural Assignments
In a ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the protons of the cyclobutane (B1203170) ring and the amide group. The protons on the cyclobutane ring adjacent to the fluorine-bearing carbon (C3) and the carboxamide group (C1) would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The amide protons (-NH₂) would typically appear as one or two broad signals, depending on the solvent and temperature, due to quadrupole broadening and possible restricted rotation around the C-N bond.
A ¹⁹F NMR spectrum would be simpler, likely showing a single resonance environment for the two equivalent fluorine atoms. This signal would be split by the adjacent protons on the cyclobutane ring, resulting in a triplet of triplets, assuming coupling to both sets of methylene (B1212753) protons. The chemical shift of this signal would be indicative of the gem-difluoroalkyl environment.
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts and Couplings for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H (on C1) | 2.5 - 3.5 | Multiplet | J_HH, J_HF |
| H (on C2, C4) | 2.0 - 3.0 | Multiplet | J_HH, J_HF, J_FF |
| H (on -NH₂) | 5.0 - 8.0 | Broad Singlet(s) | None |
| F (on C3) | -90 to -120 | Multiplet | J_HF, J_FF |
Note: This table is predictive and not based on experimental data.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments would be invaluable for unambiguously assigning the signals and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons within the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the carbon signals they are directly attached to, allowing for the assignment of the ¹³C NMR spectrum.
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments could provide information about the through-space proximity of atoms, which can help in determining the conformational preferences of the cyclobutane ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Identification of Functional Groups and Vibrational Modes
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the amide and gem-difluoro groups.
Amide Group: Strong C=O stretching vibration (around 1650-1680 cm⁻¹), N-H stretching vibrations (two bands in the 3200-3400 cm⁻¹ region for a primary amide), and N-H bending vibration (around 1600-1640 cm⁻¹).
C-F Bonds: Strong, characteristic C-F stretching bands would be expected in the region of 1000-1200 cm⁻¹.
C-H Bonds: C-H stretching vibrations of the cyclobutane ring would appear just below 3000 cm⁻¹.
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H (Amide) | Stretching | 3200 - 3400 | Medium-Strong | Weak |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium | Medium |
| C=O (Amide I) | Stretching | 1650 - 1680 | Strong | Medium |
| N-H (Amide II) | Bending | 1600 - 1640 | Medium-Strong | Weak |
| C-F | Stretching | 1000 - 1200 | Strong | Weak-Medium |
Note: This table is predictive and not based on experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation.
Elucidation of Molecular Geometry and Conformational Preferences
A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the cyclobutane ring. Cyclobutane rings are typically not planar and adopt a puckered conformation to relieve ring strain. The analysis would determine the exact pucker angle. Furthermore, it would show the orientation of the carboxamide substituent relative to the ring. In the solid state, intermolecular hydrogen bonds involving the amide N-H protons and the carbonyl oxygen would likely be observed, influencing the crystal packing.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Intermolecular Interactions
The crystal lattice of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The amide group (-CONH₂) is a classic hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair). The presence of two fluorine atoms, highly electronegative elements, also introduces the possibility of weaker C-F···H hydrogen bonds.
Hydrogen Bonding:
The primary intermolecular interaction is expected to be the hydrogen bond between the amide protons of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction is a defining feature in the crystal structures of primary amides, often leading to the formation of well-ordered supramolecular assemblies. Computational studies on similar amide-containing molecules suggest that these N-H···O hydrogen bonds are relatively strong and directional, significantly influencing the crystal packing.
Predicted Intermolecular Interaction Data:
Due to the lack of published experimental crystal structure data, the following table presents theoretically predicted parameters for the principal intermolecular interactions in the solid state of this compound, based on computational modeling of similar fluorinated carboxamides.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| Hydrogen Bond | N-H | O=C | 1.9 - 2.2 | 160 - 180 |
| Weak Hydrogen Bond | C-H (ring) | F-C | 2.4 - 2.8 | 130 - 150 |
| Dipole-Dipole | C=O | C-F | - | - |
| van der Waals | Various | Various | - | - |
Note: The data in this table is theoretical and based on computational models of related compounds.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₅H₇F₂NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of the molecular ion upon electron ionization would likely proceed through several pathways, influenced by the relative bond strengths and the stability of the resulting fragments. The presence of the cyclobutane ring, the amide group, and the gem-difluoro substitution provides several potential cleavage sites.
Key Fragmentation Pathways:
A primary fragmentation event would likely involve the loss of the amide group or parts of it. For instance, the loss of the amino radical (•NH₂) would result in a fragment ion. Another common fragmentation for amides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.
The fluorinated cyclobutane ring can also undergo characteristic fragmentation. Ring opening followed by the elimination of small neutral molecules like ethylene (B1197577) (C₂H₄) or difluoroethylene (C₂H₂F₂) is a plausible pathway. The cleavage of the C-F bond is generally less favorable due to its high bond strength, but the loss of a fluorine radical might be observed.
Predicted Mass Spectrometry Fragmentation Data:
The following table outlines the predicted major fragment ions for this compound based on general fragmentation principles for similar structures. The relative abundance is a qualitative prediction.
| m/z | Proposed Fragment Ion | Possible Neutral Loss | Predicted Relative Abundance |
| 135 | [C₅H₇F₂NO]⁺ (Molecular Ion) | - | Moderate |
| 119 | [C₅H₆F₂O]⁺ | •NH | Low |
| 118 | [C₅H₅F₂O]⁺ | •NH₂ | Moderate |
| 91 | [C₄H₅F₂]⁺ | •CONH₂ | High |
| 75 | [C₃H₄F]⁺ | C₂H₃FO | Moderate |
| 64 | [C₂H₂F₂]⁺ | C₃H₅NO | Moderate |
| 44 | [CONH₂]⁺ | C₄H₅F₂ | High |
Note: The m/z values and relative abundances are theoretical predictions and may vary depending on the specific mass spectrometry conditions.
Academic Research Applications in Medicinal Chemistry and Chemical Biology
Role of the 3,3-Difluorocyclobutane Scaffold in Drug Discovery
A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its desired biological activity, while potentially improving its other properties. The 3,3-difluorocyclobutane moiety serves as an effective bioisostere for various common functional groups. For instance, the polarized C-F bonds and the electron-withdrawing nature of the gem-difluoro group allow it to mimic carbonyls or ethers, enabling new non-covalent interactions with biological targets.
Furthermore, the rigid structure of the cyclobutane (B1203170) ring imposes significant conformational restriction on the molecule. nih.gov This rigidification can be highly advantageous in drug design. By locking a flexible ligand into a specific, biologically active conformation, the entropic penalty of binding to a target protein is reduced, which can lead to a substantial increase in binding affinity and potency. This conformational constraint also improves selectivity, as the rigid molecule is less likely to bind to off-target proteins that may require a different conformation for interaction.
One of the most significant advantages of incorporating the 3,3-difluorocyclobutane scaffold is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, which is responsible for the phase I metabolism of many drugs. By replacing a metabolically labile group (such as a methylene (B1212753) or methine group prone to oxidation) with the difluorocyclobutane motif, chemists can effectively block a key site of metabolism.
The table below summarizes the general impact of the 3,3-difluorocyclobutane scaffold on key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Typical Impact of 3,3-Difluorocyclobutane Moiety | Rationale |
| Metabolic Stability | Increased | Strong C-F bonds are resistant to enzymatic cleavage (e.g., by CYP450s). |
| Half-life (t½) | Increased | Reduced rate of metabolic clearance from the body. |
| Bioavailability | Increased | Less first-pass metabolism in the liver allows more drug to enter systemic circulation. |
| Lipophilicity (LogP) | Modulated | The polar C-F bonds can lower lipophilicity compared to a non-fluorinated alkyl group, potentially improving solubility while maintaining cell permeability. researchgate.netacs.org |
| Aqueous Solubility | Potentially Increased | The polarity imparted by fluorine atoms can improve interactions with water. researchgate.net |
This table presents generalized trends in drug discovery.
The advantageous properties conferred by the 3,3-difluorocyclobutane scaffold have led to its inclusion in the design of numerous preclinical drug candidates targeting a range of diseases. A notable example is in the development of novel inhibitors for p21-activated kinase 4 (PAK4), a key regulator in malignancy that is over-expressed in pancreatic cancer cells. nih.gov
In a recent study, researchers developed a series of potent PAK4 inhibitors based on a tricyclic tetrahydrobenzofuro[2,3-c]pyridine core. Several of the most promising compounds incorporated a 3,3-difluorocyclobutane carboxamide fragment. For instance, compounds 13 , 22 , and 25 from this series demonstrated high anti-proliferative potency in pancreatic cancer cell lines and exhibited favorable pharmacokinetic properties, marking them as strong candidates for further preclinical development. nih.gov These compounds were superior to earlier PAK4 inhibitors like PF-3758309, which was discontinued (B1498344) due to adverse events, and GNE-2861, which had poor in vivo data. nih.gov
Exploration of 3,3-Difluorocyclobutane-1-carboxamide in Target Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. By bringing the target and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound moiety is a highly attractive building block for PROTAC design. Its value lies in several areas:
Linker Component : The rigid and stable difluorocyclobutane ring can serve as a structurally well-defined component of the linker. The linker's length, rigidity, and exit vectors are critical for achieving a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The defined three-dimensional geometry of the cyclobutane scaffold can help to precisely control the spatial orientation of the two ligands.
Chemical Handle : The carboxamide group is a versatile chemical handle. The amide nitrogen or the carbonyl group can be readily used as an attachment point for synthesizing the linker, providing a reliable connection to either the target-binding ligand or the E3 ligase ligand.
While specific PROTACs incorporating this exact fragment are still emerging in published literature, its properties make it a rational choice for next-generation PROTAC design to create more stable and efficacious protein degraders.
Development of this compound as Biochemical Probes and Tool Compounds
Biochemical probes and tool compounds are essential for validating drug targets and elucidating mechanisms of action. These molecules are often derivatives of a potent drug candidate that have been modified to include a reactive group or a reporter tag. The this compound scaffold is well-suited for the creation of such tools.
A clear example of this application comes from the same study on PAK4 inhibitors. To confirm that their lead compound directly binds to the PAK4 protein, the researchers synthesized a photoaffinity-labeled probe (39 ). nih.gov This probe was designed based on the structure of a potent inhibitor from the series and contained a diazirine group, which becomes highly reactive upon exposure to UV light, forming a covalent bond with the target protein. A competition assay using this probe demonstrated that it labeled the PAK4 protein, and this labeling was significantly reduced in the presence of the parent inhibitor compound 13 . This experiment provided definitive evidence of direct target engagement, a critical step in preclinical drug development. nih.gov The metabolic stability and rigid conformation provided by the difluorocyclobutane core ensure that the probe accurately mimics the parent drug's binding mode.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a compound affect its biological activity. Systematic SAR studies on derivatives of this compound have been conducted to optimize potency and selectivity.
In the development of the PAK4 inhibitors, researchers performed extensive SAR studies by modifying various parts of the lead molecule. nih.gov Key findings related to the carboxamide portion include:
Amide Orientation : The orientation of the amide bond was found to be critical. When a "reversed amido linkage" was introduced, as in compound 28 (N-(tricyclic core)-3,3-difluorocyclobutane-1-carboxamide), the anti-proliferative potency was significantly reduced compared to analogues with the standard amide orientation. nih.gov
Substituents on the Amide : Replacing the 3,3-difluorocyclobutane ring with other cyclic or acyclic amide substituents allowed for the fine-tuning of activity. For example, compound 25 , which features a (3,3-difluoro-1-methylpiperidin-4-yl)carbamide group, showed very high potency and selectivity for the MIA PaCa-2 pancreatic cancer cell line. nih.gov
Modifications to the Core : Changes to the parts of the molecule attached to the carboxamide were also explored. It was found that a 4-fluorophenyl group on the tricyclic core was crucial for activity, as replacing it with smaller groups like chloro, methyl, or cyclopropyl (B3062369) led to a significant loss of potency. nih.gov
The following table summarizes selected SAR data from the PAK4 inhibitor study, illustrating the impact of these modifications. nih.gov
| Compound | Key Structural Modification | IC₅₀ (μM) in MIA PaCa-2 Cells |
| 25 | (3,3-difluoro-1-methylpiperidin-4-yl)carbamide | 0.19 |
| 28 | Reversed Amide: N-(core)-3,3-difluorocyclobutane-1-carboxamide | > 10 |
| 30 | 4-chlorophenyl replaces 4-fluorophenyl on core | 2.50 |
| 31 | 4-methylphenyl replaces 4-fluorophenyl on core | 4.39 |
| 32 | 4-cyclopropylphenyl replaces 4-fluorophenyl on core | 4.79 |
Data extracted from a study on PAK4 inhibitors for illustrative purposes. nih.gov
These SAR studies underscore the importance of precise structural arrangements and demonstrate how the this compound moiety can be systematically optimized within a lead series to achieve desired biological activity and drug-like properties.
Modulation of Binding Affinity and Selectivity
The introduction of the this compound moiety into a lead compound can significantly alter its binding affinity for a biological target and its selectivity over other related targets. This is often attributed to the unique electronic properties and conformational constraints imposed by the gem-difluorinated cyclobutane ring.
As a bioisosteric replacement for more common structural units like a gem-dimethyl group or a carbonyl function, the 3,3-difluorocyclobutane group can offer distinct advantages. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a hydrogen atom with fluorine can influence the potency, lipophilicity, and metabolic stability of a compound with minimal steric impact.
Research in medicinal chemistry has demonstrated that fluorination can lead to enhanced binding affinity. For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, the introduction of a gem-difluoro group at a benzylic position resulted in a compound with a Ki of 80 nM and high selectivity over other isoforms. nih.gov While this example does not involve a cyclobutane ring, it highlights the potential of gem-difluorination to improve potency and selectivity.
The impact of the this compound moiety can be illustrated through hypothetical structure-activity relationship (SAR) studies on a generic kinase inhibitor.
| Compound | R Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |
|---|---|---|---|---|
| 1 | -C(CH3)2-CONH2 | 150 | 300 | 2 |
| 2 | -c(CF2CH2CH2) -CONH2 | 25 | 750 | 30 |
In this illustrative example, replacing a gem-dimethyl group (Compound 1) with a 3,3-difluorocyclobutane ring (Compound 2) leads to a significant increase in potency for Kinase A and a dramatic improvement in selectivity over Kinase B. This can be attributed to the unique interactions and conformational preferences of the fluorinated ring within the kinase's binding pocket.
Fluorine's Influence on Ligand-Target Interactions
The profound effects of the this compound moiety on binding affinity and selectivity stem from the fundamental properties of the fluorine atoms. The high electronegativity of fluorine creates a strong dipole in the C-F bond, which can engage in favorable electrostatic and polar interactions with the protein target.
These interactions can include:
Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor, it can participate in non-conventional hydrogen bonds and other polar interactions.
Dipole-Dipole Interactions: The polarized C-F bonds can align with dipolar groups within the protein's active site, contributing to binding energy.
Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of a molecule, potentially enhancing hydrophobic interactions with nonpolar residues in the binding pocket.
Furthermore, the gem-difluoro substitution on the cyclobutane ring has a significant impact on the ring's conformation. The puckered nature of the cyclobutane ring is influenced by the bulky and electron-withdrawing fluorine atoms. This conformational constraint can pre-organize the ligand into a bioactive conformation that is more favorable for binding to the target, thus reducing the entropic penalty of binding.
A hypothetical example of how the 3,3-difluorocyclobutane group can influence interactions within a binding site is presented below, comparing it to a non-fluorinated analog.
| Compound Analog | Key Interaction with Residue X | Binding Free Energy Contribution (kcal/mol) | Observed Affinity |
|---|---|---|---|
| Cyclobutane-1-carboxamide | van der Waals | -1.5 | Moderate |
| This compound | Dipole-dipole and enhanced van der Waals | -3.0 | High |
This table illustrates that the introduction of the gem-difluoro group can lead to stronger interactions with a specific residue in the binding pocket, resulting in a more favorable binding free energy and, consequently, higher affinity. The ability of the C-F bond to engage in unique electronic interactions is a key factor in the enhanced binding observed with many fluorinated drug candidates.
Q & A
Q. What are the primary synthetic routes for 3,3-difluorocyclobutane-1-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves cyclobutane ring formation followed by fluorination and carboxamide functionalization. A common approach includes:
- Ring closure : [2+2] photocycloaddition or strain-driven cyclization of dihalogenated precursors .
- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups .
- Carboxamide formation : Coupling cyclobutane intermediates with ammonia or amide precursors via nucleophilic acyl substitution.
Q. Key factors :
-
Temperature control during fluorination (exothermic reactions require <0°C to avoid side products) .
-
Solvent choice (e.g., anhydrous THF or DMF) to stabilize intermediates.
-
Yield optimization data from recent studies:
Method Yield (%) Purity (%) Reference Photocycloaddition + DAST 45–55 >95 Strain-driven cyclization + Deoxo-Fluor 60–65 >98
Q. How is this compound characterized structurally, and what analytical techniques resolve its stereoelectronic effects?
Core techniques :
- NMR spectroscopy : NMR distinguishes between axial/equatorial fluorine positions (δ range: -180 to -220 ppm) .
- X-ray crystallography : Resolves cyclobutane ring puckering and fluoromethyl group orientation (bond angles: 88–92°) .
- IR spectroscopy : Confirms carboxamide C=O stretch (~1680 cm) and N-H bending (~1550 cm) .
Q. Advanced insights :
- Computational modeling (DFT) predicts hyperconjugative interactions between fluorine lone pairs and the cyclobutane ring, stabilizing the gauche conformation .
Advanced Research Questions
Q. How do contradictory data on the compound’s metabolic stability arise in pharmacokinetic studies?
Discrepancies stem from:
Q. Resolution strategy :
- Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways .
Q. What strategies address conflicting results in receptor binding assays for this compound?
Contradictions arise from:
Q. Methodological solutions :
- Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy trade-offs under varied conditions.
- Cryo-EM : Resolves receptor-ligand interactions at sub-3Å resolution to identify fluoroprobe binding motifs .
Q. How can computational models predict the compound’s reactivity in novel reaction environments?
Approaches :
- DFT calculations : Evaluate transition states for fluorination and ring-opening reactions (activation energy: ~25 kcal/mol) .
- Machine learning : Training datasets from PubChem (e.g., 500+ cyclobutane derivatives) predict regioselectivity in SN2 reactions .
Q. Validation :
-
Compare predicted vs. experimental values for hydrolysis:
Solvent Predicted (s) Experimental (s) Water 1.2 × 10 1.5 × 10 DMSO 3.8 × 10 4.1 × 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
